molecular formula C18H19ClN4O3 B12808770 N-(4-Chloro-2-pyridinyl)-N-cyclohexyl-N'-(4-(hydroxy(oxido)amino)phenyl)urea CAS No. 75291-69-9

N-(4-Chloro-2-pyridinyl)-N-cyclohexyl-N'-(4-(hydroxy(oxido)amino)phenyl)urea

Cat. No.: B12808770
CAS No.: 75291-69-9
M. Wt: 374.8 g/mol
InChI Key: FCSGJKSXGDNDPB-UHFFFAOYSA-N
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Description

N-(4-Chloro-2-pyridinyl)-N-cyclohexyl-N’-(4-(hydroxy(oxido)amino)phenyl)urea is a complex organic compound that has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a pyridine ring, a cyclohexyl group, and a phenylurea moiety, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Chloro-2-pyridinyl)-N-cyclohexyl-N’-(4-(hydroxy(oxido)amino)phenyl)urea typically involves multi-step organic reactions. One common method includes the reaction of 4-chloro-2-pyridine with cyclohexylamine to form an intermediate, which is then reacted with 4-(hydroxy(oxido)amino)phenyl isocyanate under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(4-Chloro-2-pyridinyl)-N-cyclohexyl-N’-(4-(hydroxy(oxido)amino)phenyl)urea undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and halogenating agents like chlorine gas. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in various halogenated derivatives .

Scientific Research Applications

N-(4-Chloro-2-pyridinyl)-N-cyclohexyl-N’-(4-(hydroxy(oxido)amino)phenyl)urea has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-Chloro-2-pyridinyl)-N-cyclohexyl-N’-(4-(hydroxy(oxido)amino)phenyl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Chloro-2-pyridinyl)-N-cyclohexyl-N’-(4-nitrophenyl)urea
  • N-(4-Chloro-2-pyridinyl)-N-cyclohexyl-N’-(4-aminophenyl)urea
  • N-(4-Chloro-2-pyridinyl)-N-cyclohexyl-N’-(4-methoxyphenyl)urea

Uniqueness

N-(4-Chloro-2-pyridinyl)-N-cyclohexyl-N’-(4-(hydroxy(oxido)amino)phenyl)urea stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential biological activities. Its ability to undergo various chemical transformations and its diverse applications in research and industry highlight its significance .

Properties

CAS No.

75291-69-9

Molecular Formula

C18H19ClN4O3

Molecular Weight

374.8 g/mol

IUPAC Name

1-(4-chloropyridin-2-yl)-1-cyclohexyl-3-(4-nitrophenyl)urea

InChI

InChI=1S/C18H19ClN4O3/c19-13-10-11-20-17(12-13)22(15-4-2-1-3-5-15)18(24)21-14-6-8-16(9-7-14)23(25)26/h6-12,15H,1-5H2,(H,21,24)

InChI Key

FCSGJKSXGDNDPB-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N(C2=NC=CC(=C2)Cl)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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